
3-(chloromethyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(chloromethyl)-2H-chromen-2-one is a chemical compound that has a chloromethyl group. The chloromethyl group is a functional group that has the chemical formula −CH2−Cl . This group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .
Synthesis Analysis
The synthesis of compounds with a chloromethyl group, like this compound, often involves chloromethylation reactions . For instance, a synthetic method of 3-(chloromethyl)pyridine hydrochloride involves several steps, including the oxidation of 3-methylpyridine into 3-picolinic acid with potassium permanganate, the reaction of 3-picolinic acid and methanol to produce methyl pyridine-3-carboxylate, the reduction of the methyl pyridine-3-carboxylate to 3-pyridinemethanol, and the reaction of the 3-pyridinemethanol with thionyl chloride to produce the target product .Chemical Reactions Analysis
Chloromethylation of aromatic compounds is a common reaction involving chloromethyl groups. This reaction is often catalyzed by zinc iodide and involves the treatment of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 .Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted 2,3-Dihydrobenzoxepine-4-Carboxylates
Raju, Saidachary, and Kumar (2012) developed a novel approach for synthesizing substituted 2,3-dihydrobenzoxepine-4-carboxylates using 3-(chloromethyl)-2H-chromen-2-one derivatives. This method, with Z (cis) selectivity, provides a new route for chemical synthesis in this field (Raju, Saidachary, & Kumar, 2012).
Construction of Spirobi-Benzopyrans
In 2022, Mudulkar et al. introduced a BF3·OEt2-catalyzed approach for constructing 2,2'-spirobi-2H-1-benzopyrans. This process involves reacting 3-(chloromethyl)-2H-chromene derivatives with salicylaldehydes, forming C-C and C-O bonds in one pot, confirmed by X-ray analysis (Mudulkar et al., 2022).
Synthesis of Arylaminothiazolyl-Chromen-2-Ones
Kavitha, Srikrishna, Sridhar, and Aparna (2018) observed an unusual synthesis of 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones. This method involves reacting this compound derivatives with arylthioureas, leading to novel compounds via benzopyran ring opening, confirmed by X-ray analysis (Kavitha et al., 2018).
Synthesis of Schiff's Bases as Antimicrobial Agents
Bairagi, Bhosale, and Deodhar (2009) synthesized Schiff's bases using 4-chloro-3-coumarin aldehyde, a derivative of this compound. These bases exhibited significant antimicrobial activity, representing a potential application in medical research (Bairagi, Bhosale, & Deodhar, 2009).
Synthesis of 2H-Chromen-2-Ones Derivatives
Ranjbar‐Karimi, Hashemi-Uderji, and Mousavi (2011) explored a benign route for synthesizing 2H-chromen-2-ones derivatives. They employed 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bistetrafluoroborateis (Selectfluor™) as a catalyst, indicating its potential in chemical synthesis and pharmaceutical applications (Ranjbar‐Karimi, Hashemi-Uderji, & Mousavi, 2011).
Antiproliferative Activity of 2-Glyco-3-Nitro-2H-Chromenes
Luque-Agudo et al. (2019) synthesized new 2-glyco-3-nitro-2H-chromenes with significant antiproliferative activity against human solid tumor cell lines. These compounds, derived from this compound, showed potential as therapeutic agents in oncology (Luque-Agudo et al., 2019).
Synthesis of Anticancer Agents
Ambati et al. (2017) developed a series of 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivatives showing moderate cytotoxic activity against various cancer cell lines. This demonstrates the compound's potential in developing new anticancer therapies (Ambati et al., 2017).
Eigenschaften
IUPAC Name |
3-(chloromethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPFWJFBCWOYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2872089.png)
![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2872091.png)
![N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2872092.png)
![N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2872093.png)
![ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purinyl)acetate](/img/structure/B2872095.png)

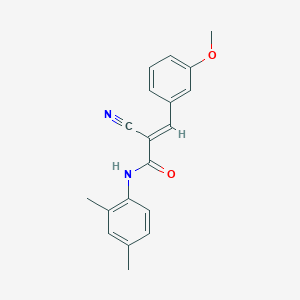
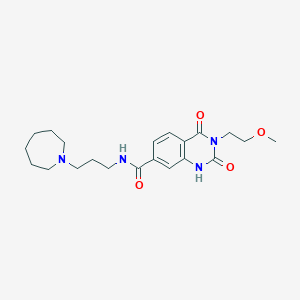
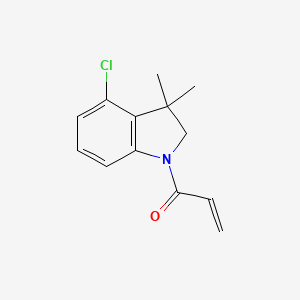
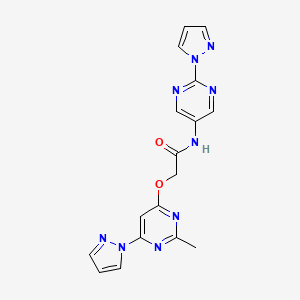
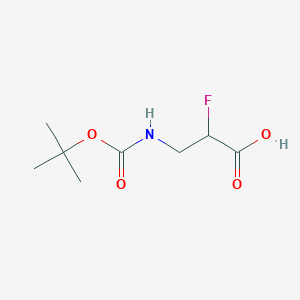
![8-fluoro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2872107.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2872108.png)

